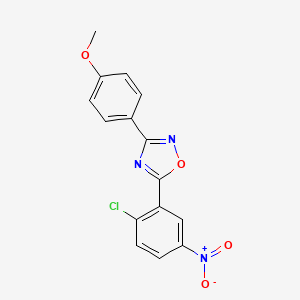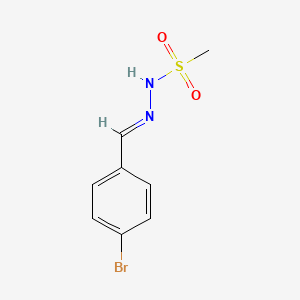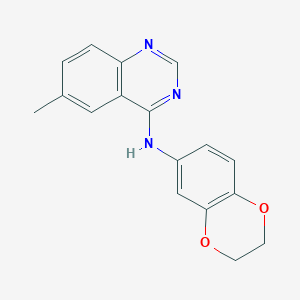![molecular formula C23H27N3O3S B5607106 3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5607106.png)
3,3-dimethyl-8-(4-morpholinyl)-6-[(2-phenoxyethyl)thio]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of organic compounds known for their complex heterocyclic structures and diverse chemical properties. These compounds often exhibit significant biological activity and are of interest in various fields of chemical research.
Synthesis Analysis
The synthesis of similar heterocyclic carbonitriles involves multi-component reactions, often incorporating elements like morpholine and thiophenyl groups into their structure. For instance, a related synthesis approach involves the nucleophilic substitution in 8-morpholino-6-thioxopyrano[3,4-c]pyridine-5-carbonitrile with hydrazine hydrate followed by sequential heterocyclization with formic acid and chloroacetic acid derivatives (Paronikyan et al., 2020).
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to analyze the molecular and crystal structures of such compounds. The structure determination often reveals complex interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability and properties of the crystals (Jansone et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and heterocyclizations, which are crucial for the synthesis of novel derivatives with potential biological activities. Domino reactions, for instance, have been employed to synthesize novel heteroannulated derivatives, showcasing the versatility of these compounds in organic synthesis (Badran et al., 2018).
Eigenschaften
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-(2-phenoxyethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-23(2)14-18-19(15-24)22(30-13-12-28-17-6-4-3-5-7-17)25-21(20(18)16-29-23)26-8-10-27-11-9-26/h3-7H,8-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHUXZJCQVAXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCOC3=CC=CC=C3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5607024.png)
![6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine](/img/structure/B5607029.png)
![9-(5-fluoro-2-methylbenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607035.png)
![(3aR*,9bR*)-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5607042.png)

![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)
![3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)
![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5607099.png)


![N-methyl-2-[5-oxo-4-(2-phenylethyl)-3-(3-thienylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5607117.png)
![9-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607125.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5607135.png)